molecular formula C5H5N5 B13106749 Imidazo[5,1-c][1,2,4]triazin-4-amine CAS No. 253878-29-4

Imidazo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B13106749
CAS No.: 253878-29-4
M. Wt: 135.13 g/mol
InChI Key: FYYZAIKXMWWRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system combining an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[5,1-c][1,2,4]triazin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . Another method includes the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a mediator .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include imidazo[5,1-c][1,2,4]triazin-4-ones, dihydroimidazo[5,1-c][1,2,4]triazin-4-amines, and various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Imidazo[5,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[5,1-c][1,2,4]triazin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound have been found to inhibit polo-like kinase 1, a key regulator of cell division . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death and survival.

Comparison with Similar Compounds

Imidazo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

253878-29-4

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[5,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H5N5/c6-4-1-8-9-5-2-7-3-10(4)5/h1-3H,6H2

InChI Key

FYYZAIKXMWWRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC=C2N=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.